molecular formula C24H19NO3 B2733244 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione CAS No. 339010-66-1

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione

Cat. No.: B2733244
CAS No.: 339010-66-1
M. Wt: 369.42
InChI Key: YWHTZGKPNPXGBA-UHFFFAOYSA-N
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Description

The compound “3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The benzoylphenyl group attached to the piperidine ring could potentially contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with benzoylphenyl groups. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzoylphenyl groups and the piperidine ring. These groups could participate in various chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoylphenyl groups could contribute to its solubility, stability, and other properties .

Scientific Research Applications

Corrosion Inhibition

One notable application of derivatives related to 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione is in the field of corrosion inhibition. Research involving compounds with structural similarities has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit enhanced adsorption onto the iron surface, which is attributed to the π-electrons in the aromatic ring and the lone-pair electrons in functional groups, leading to effective corrosion inhibition. The adsorption of inhibitors on mild steel aligns with the Langmuir isotherm model, highlighting the compounds' potential in protecting against corrosion in industrial applications (Chafiq et al., 2020).

Synthesis of Organic Ligands

Another significant application involves the synthesis of organic ligands. Compounds bearing structural resemblance to this compound have been utilized to create various organic ligands through reactions with N-nucleophiles. These processes yield heterocyclic compounds that serve as valuable ligands in the medium to good yields. The resulting ligands exhibit potential for use in catalysis and materials science, showcasing the versatility of these compounds in synthesizing complex organic structures (Kabirifard et al., 2020).

Biological Activity

Derivatives of this compound have also been investigated for their biological activities. A study synthesized a set of alkyl derivatives and evaluated them for in vitro activity against HIV-1 and other viruses. Some derivatives showed moderate protection, indicating potential antiviral properties. These findings open pathways for further research into the therapeutic applications of these compounds (Bielenica et al., 2011).

Anticonvulsant Agents

In pharmaceutical research, certain derivatives of this compound have been synthesized and tested for anticonvulsant activity. A one-pot multi-component method facilitated the efficient preparation of these compounds, which were evaluated using the maximal electroshock seizure test. Some synthesized compounds demonstrated potent activities, highlighting the potential for developing new therapeutic agents for epilepsy and related disorders (Babu et al., 2012).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of complex organic molecules like this one is a vibrant area of research. Future work could explore its synthesis, properties, and potential applications in more detail .

Properties

IUPAC Name

3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-21-15-16-24(23(28)25-21,19-9-5-2-6-10-19)20-13-11-18(12-14-20)22(27)17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHTZGKPNPXGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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